molecular formula C14H19ClN2O4 B596470 (R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride CAS No. 1217442-12-0

(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Cat. No.: B596470
CAS No.: 1217442-12-0
M. Wt: 314.766
InChI Key: KBTDRWBNFLCGPG-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group and a methyl group attached to the piperazine ring, along with two ester groups and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The ester groups are introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically use automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its piperazine core is a common motif in many biologically active compounds, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate their activity. The benzyl and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
  • ®-1-Boc-3-methylpiperazine
  • (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Uniqueness

®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The stereochemistry (R-configuration) also plays a crucial role in its interaction with chiral environments, making it distinct from its (S)-enantiomer and other similar compounds.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDRWBNFLCGPG-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662615
Record name 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217442-12-0
Record name 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.